molecular formula C16H25NO2S B2988896 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide CAS No. 1396771-99-5

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide

Cat. No.: B2988896
CAS No.: 1396771-99-5
M. Wt: 295.44
InChI Key: DRNABOVEVLCTMZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide is a butanamide derivative featuring a hydroxy group, a methylthio (SCH3) moiety, and a phenyl substituent. Its molecular formula is C16H23NO2S, with a molecular weight of 293.4 g/mol (calculated).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-4-14(13-8-6-5-7-9-13)15(18)17-12-16(2,19)10-11-20-3/h5-9,14,19H,4,10-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNABOVEVLCTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide, often referred to in the literature as a derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), has garnered attention due to its biological activity and potential applications in various fields, including animal nutrition and human health. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a hydroxyl group, a methylthio group, and a phenylbutanamide moiety. This configuration contributes to its biological functions and interactions within biological systems.

Biological Activity Overview

This compound exhibits several biological activities:

  • Metabolic Effects : Research indicates that HMTBA can influence metabolic pathways related to methionine synthesis. It has been shown to enhance the plasma flux of methionine when infused in animal models .
  • Antioxidant Properties : Studies suggest that HMTBA supplementation leads to increased production of antioxidant metabolites such as taurine and reduced glutathione, which are crucial for mitigating oxidative stress .
  • Ruminant Nutrition : The isopropyl ester form of HMTBA (HMBi) has been observed to effectively supply metabolizable methionine for ruminants. Approximately 50% of HMBi is absorbed directly through the rumen wall into the bloodstream, where it is converted into methionine .

Case Study: Effects on Dairy Cows

A study evaluating the impact of HMTBA supplementation on high-producing Holstein cows revealed significant findings regarding body weight and condition score:

VariableControl GroupHMTBA GroupSEMp-Value
Body Weight (D1)7457336.80.21
Body Weight (D42)7537516.60.89
ΔBW (Change in Body Weight)+7.6+17.65.80.09
Body Condition Score (D1)3.273.080.06<0.01
Body Condition Score (D42)3.233.360.080.12
ΔBCS (Change in BCS)-0.04+0.280.09<0.01

This table illustrates that while body weight changes were not statistically significant, improvements in body condition score were noted with HMTBA supplementation, indicating potential benefits for ruminant health and productivity .

The mechanism by which HMTBA affects metabolism involves its role as a precursor in the synthesis of L-methionine from methylthioadenosine (MTA). In chick liver studies, it was demonstrated that HMB synthesized from MTA could be utilized for methionine synthesis, highlighting its importance in amino acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents and backbone modifications:

Table 1: Structural Comparison of Butanamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Source
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide Phenyl, hydroxy, methylthio C16H23NO2S 293.4 N/A
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylpropanamide 4-Chlorophenoxy, methyl, hydroxy, methylthio C16H24ClNO3S 345.9
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide Diphenylmethyl, cyclohexylamino, thioxomethyl C27H38N4OS 466.68
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide 2,6-Dimethylphenoxy, tetrahydropyrimidinyl, hydroxy C40H50N4O5 666.85
Key Observations:
  • Substituent Diversity: The target compound’s phenyl group contrasts with the 4-chlorophenoxy substituent in the analog from , which introduces electronegative chlorine and ether oxygen. This likely enhances lipophilicity and metabolic stability compared to the phenyl group.
  • Its higher molecular weight (466.68 g/mol) may reduce bioavailability compared to the target compound.

Physicochemical and Functional Implications

Hydroxy and Methylthio Groups :
  • The hydroxy group in the target compound and enhances water solubility and hydrogen-bonding capacity, which may improve binding to polar biological targets.
  • The methylthio group (common in and the target compound) contributes to lipophilicity and sulfur-mediated interactions (e.g., covalent binding or metabolic oxidation). This group is absent in and , which instead use thioxomethyl or heterocyclic sulfur.
Molecular Weight and Bioavailability :
  • Lower molecular weight (293.4 g/mol) of the target compound compared to (466.68 g/mol) and (666.85 g/mol) suggests better membrane permeability and oral bioavailability, aligning with Lipinski’s "Rule of Five" guidelines.

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